6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one
Description
Significance of the 4H-Chromen-4-one Core as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
The 4H-chromen-4-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile foundation for the development of ligands that can interact with a diverse array of biological targets with high affinity. acs.orgnih.gov The rigid, bicyclic nature of the chromone (B188151) system provides a defined three-dimensional structure that can be strategically functionalized to optimize interactions with specific enzymes and receptors. nih.gov
The significance of the 4H-chromen-4-one core is underscored by its presence in numerous compounds exhibiting a wide range of pharmacological effects. These activities include, but are not limited to:
Anticancer: Chromone derivatives have shown potential as antitumor agents, with some compounds entering clinical trials. researchgate.netfrontiersin.org They can inhibit cancer cell proliferation through various mechanisms, such as the inhibition of telomerase. nih.govresearchgate.net
Anti-inflammatory: The chromone scaffold is a key feature in molecules with anti-inflammatory properties. researchgate.netnih.gov
Antiviral and Antimicrobial: Various derivatives have demonstrated activity against viruses and microbial pathogens. researchgate.netnih.gov
Antioxidant: The antioxidant properties of chromone-based compounds are also well-documented. researchgate.net
Neuroprotective: Research has explored their potential in the context of neurodegenerative diseases. acs.org
The structural versatility of the 4H-chromen-4-one core allows for modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to enhance drug-likeness and therapeutic efficacy. nih.govnih.gov
Rationale for Investigating Halogenated and Nitrogen-Heterocycle Substituted Chromen-4-ones
The strategic incorporation of halogen atoms and nitrogen-containing heterocycles into the 4H-chromen-4-one scaffold is a key strategy in modern drug design, aimed at modulating the biological activity and pharmacokinetic profile of the parent compound.
Halogenation: The introduction of halogen atoms, such as chlorine, can significantly impact a molecule's properties. nih.gov Halogenation can influence:
Lipophilicity: Affecting the molecule's ability to cross biological membranes. researchgate.net
Metabolic Stability: Potentially blocking sites of metabolic degradation, thereby increasing the drug's half-life.
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding of a ligand to its protein target. nih.gov In 2021, 14 of the 50 new chemical entities approved by the FDA contained at least one halogen atom, highlighting the importance of this modification in drug development. nih.gov
Nitrogen-Heterocycle Substitution: The incorporation of nitrogen-containing rings, such as a pyridine (B92270) moiety, is another critical strategy. Nitrogen heterocycles are prevalent in pharmaceuticals, with over 75% of FDA-approved drugs containing such structures. nih.gov Their inclusion can:
Introduce Basic Centers: Allowing for salt formation, which can improve solubility and formulation options.
Form Hydrogen Bonds: The nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition and binding to biological targets.
Provide Vectors for Further Functionalization: Offering additional points for chemical modification to optimize activity.
The combination of a halogen substituent and a nitrogen heterocycle on the chromen-4-one core, as seen in 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one, represents a deliberate design strategy to create a molecule with potentially enhanced and specific biological activities.
Overview of Research Trajectories for Chromen-4-one Derivatives
The field of chromen-4-one research is dynamic and multifaceted, with several key trajectories guiding the discovery and development of new therapeutic agents.
Target-Specific Inhibitors: A significant research focus is on designing chromen-4-one derivatives that selectively inhibit specific enzymes or receptors implicated in disease. For instance, derivatives have been developed as inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are potential targets for diabetic retinopathy. nih.gov Others have been investigated as telomerase inhibitors for cancer therapy. nih.gov
Modulation of G Protein-Coupled Receptors (GPCRs): Chromen-4-one derivatives have been synthesized and evaluated as ligands for GPCRs, such as GPR55, which is a target for inflammatory and neurodegenerative diseases. acs.org
Development of Bioactive Natural Product Analogues: Many research efforts are directed towards synthesizing analogues of naturally occurring chromones to improve their potency, selectivity, and pharmacokinetic properties.
Exploration of New Synthetic Methodologies: Chemists are continuously developing novel and efficient synthetic routes to access a wider diversity of chromen-one derivatives, facilitating the exploration of their structure-activity relationships (SAR). nih.govnih.gov
The investigation into compounds like this compound fits squarely within these research trends, representing a targeted effort to leverage the privileged 4H-chromen-4-one scaffold and the strategic introduction of key functional groups to explore new therapeutic possibilities.
Table of Pharmacological Activities of Chromen-4-one Derivatives
| Biological Activity | Description | Key Research Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. | Derivatives have shown to be effective against various cancer cell lines by mechanisms such as telomerase inhibition. researchgate.netnih.gov |
| Anti-inflammatory | Reduction of inflammation. | The chromone core is a key feature in molecules exhibiting anti-inflammatory effects. researchgate.netnih.gov |
| Antiviral | Inhibition of viral replication. | Certain chromone derivatives have demonstrated activity against various viruses. researchgate.netnih.gov |
| Antimicrobial | Inhibition of microbial growth. | The scaffold has been used to develop agents against bacterial and fungal pathogens. researchgate.netnih.gov |
| Antioxidant | Neutralization of harmful free radicals. | Many chromone-based compounds possess significant antioxidant properties. researchgate.net |
| Kinase Inhibition | Inhibition of protein kinases involved in cell signaling. | Derivatives have been identified as potent inhibitors of kinases like ROCK. nih.gov |
| GPCR Modulation | Agonist or antagonist activity at G protein-coupled receptors. | Chromen-4-ones have been developed as ligands for GPCRs like GPR55. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2110-28-3 |
|---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8ClNO2/c15-10-1-2-13-11(7-10)12(17)8-14(18-13)9-3-5-16-6-4-9/h1-8H |
InChI Key |
BJQTYAFKEOZQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Pyridin 4 Yl 4h Chromen 4 One and Analogues
Foundational Synthetic Approaches to the Chromen-4-one Skeleton
The construction of the chromen-4-one core has been historically achieved through several classical name reactions that remain fundamental in organic synthesis. These methods typically involve the formation of a key intermediate that undergoes cyclization to form the characteristic benzopyranone ring system.
Classical Condensation Reactions (e.g., Claisen, Baker-Venkataraman, Kostanecki-Robinson)
Claisen Condensation: This reaction involves the base-catalyzed condensation of an ester containing an α-hydrogen with another ester molecule. libretexts.org The process initiates with the formation of a nucleophilic ester enolate, which then attacks the carbonyl carbon of a second ester molecule. libretexts.org This sequence leads to a β-keto ester, a crucial precursor for building the chromone (B188151) framework. libretexts.orgmasterorganicchemistry.com
Baker-Venkataraman Rearrangement: A widely utilized method for the synthesis of chromones and flavones is the Baker-Venkataraman rearrangement. wikipedia.orgjk-sci.com This reaction transforms 2-acetoxyacetophenones into 1,3-diketones through a base-catalyzed intramolecular acyl transfer. wikipedia.org The resulting diketone is then cyclized under acidic conditions to yield the final chromone or flavone (B191248) structure. wikipedia.org The reaction proceeds via the formation of an enolate, which attacks the ester carbonyl to form a cyclic alkoxide intermediate. wikipedia.org To enhance the efficiency of this method, modern techniques such as microwave irradiation have been employed, significantly reducing reaction times and in some cases improving yields compared to conventional heating. chemmethod.com
| Method | Reaction Time | Yield Range |
| Conventional Reflux | ~8 hours | 60-82% |
| Microwave Irradiation | ~3.6 hours | 50-80% |
| A comparison of conventional heating versus microwave irradiation for the Baker-Venkataraman rearrangement, showing a significant reduction in reaction time with comparable yields. chemmethod.com |
Kostanecki-Robinson Reaction: The Kostanecki acylation or Kostanecki-Robinson reaction is another classical route that involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides in the presence of the corresponding sodium salt, followed by cyclization. wikipedia.orgunair.ac.id The mechanism is understood to proceed through three main steps: O-acylation of the phenolic hydroxyl group, an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to yield the aromatic chromone ring. wikipedia.org
Phenol-Based Cyclization Strategies (e.g., Simonis, Ruhemann Reactions)
Direct cyclization strategies starting from phenols offer another foundational pathway to the chromen-4-one skeleton. The Simonis and Ruhemann reactions are notable historical methods that fall under this category. acs.org These approaches provide alternative routes from readily available phenol (B47542) precursors, broadening the scope of classical synthetic methodologies for this important heterocyclic system. acs.org
Advanced and Efficient Synthetic Strategies for 4H-Chromen-4-ones
While classical methods are robust, modern organic synthesis has driven the development of more efficient, atom-economical, and versatile strategies. These include one-pot reactions, transition metal catalysis, and organocatalysis, which often provide milder reaction conditions and broader substrate scopes.
One-Pot Multicomponent Reaction Systems
One-pot multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants are combined in a single step to form a complex product, thereby avoiding the isolation of intermediates and reducing waste. nih.govnih.gov Several MCRs have been developed for the synthesis of highly functionalized 4H-chromene derivatives. documentsdelivered.com These reactions can proceed without a catalyst under mild conditions or be promoted by various catalytic systems. researchgate.net For instance, heterogeneous catalysts like K-10 montmorillonite (B579905) and reusable magnetic nanoparticles such as SrFe12O19 or nano-cellulose/Ti(IV)/Fe3O4 have been successfully employed, offering advantages like simple work-up and catalyst recyclability. nih.govresearchgate.netrsc.org
| Catalyst / Conditions | Reactants | Product | Key Advantages |
| None (Ethanol, ambient temp.) | Nitroketene N,S-acetals, salicylaldehydes, cyanoacetohydrazide | Functionalized chromene derivatives | Mild conditions, catalyst-free, simple work-up. researchgate.net |
| K-10 Montmorillonite (Aqueous) | Salicylaldehydes, dimedones, various nucleophiles | Densely functionalized 4H-chromenes | Environmentally friendly (aqueous medium), efficient. researchgate.net |
| Nano-cellulose/Ti(IV)/Fe3O4 (Solvent-free) | Aromatic aldehydes, malononitrile, β-diketone | Chromene derivatives | Green, reusable magnetic catalyst. nih.gov |
| MNPs@Cu (Solvent-free, 90 °C) | Enolizable compound, malononitrile, arylaldehydes | 2-amino-4H-chromene derivatives | High yields, short reaction times, reusable magnetic catalyst. rsc.org |
| A summary of selected one-pot multicomponent reaction systems for the synthesis of chromene analogues. |
Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed Acylation)
Transition-metal-catalyzed reactions have become indispensable tools for the formation of C-C and C-heteroatom bonds. acs.org Palladium catalysis, in particular, has been extensively used to construct the chromone scaffold. acs.org An efficient method involves the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. acs.orgnih.gov This protocol utilizes a catalyst system typically composed of a palladium source like Pd(PPh3)4 and a phosphine (B1218219) ligand, with a base such as potassium carbonate (K2CO3) in a solvent like 1,4-dioxane, to afford diversely functionalized flavonoids in moderate to good yields. acs.orgnih.govacs.org The choice of ligand and base is crucial for the reaction's efficiency. acs.org
| Catalyst | Ligand | Base | Yield of 2a (%) |
| Pd(PPh3)4 | None | K2CO3 | 61 |
| Pd(PPh3)4 | Xphos | K2CO3 | 72 |
| Pd(PPh3)4 | Xphos (higher ratio) | K2CO3 | 80 |
| Pd(PPh3)4 | Xphos | Cs2CO3 | 45 |
| Pd(PPh3)4 | Xphos | K3PO4 | 42 |
| Optimization of the palladium-catalyzed acylation reaction, demonstrating the superior performance of the Xphos ligand and K2CO3 base. acs.org |
Other palladium-catalyzed methods include carbonylative cyclizations and Sonogashira coupling reactions, which further highlight the versatility of transition metals in synthesizing the chromone core. organic-chemistry.orgresearchgate.net
Organo-Catalyzed and Heterogeneous Base-Catalyzed Methods
In a move towards more sustainable and metal-free chemistry, organo-catalyzed and heterogeneous base-catalyzed methods have been developed. acs.org Organocatalysis utilizes small organic molecules to accelerate reactions. For example, the intramolecular Rauhut–Currier reaction can be catalyzed by organocatalysts to produce 4H-chromenes. nih.gov Additionally, transition-metal-free protocols using systems like tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI) have been shown to effectively mediate the synthesis of 4H-chromen-4-ones from chroman-4-ones through an oxidative C-C bond formation. researchgate.net These methods offer an attractive alternative to metal-based syntheses. acs.orgresearchgate.net
Oxidative Cyclization Methodologies
A prominent and widely utilized method for the formation of the flavone (2-aryl-4H-chromen-4-one) scaffold is the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.gov This approach typically begins with the base-catalyzed Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde to furnish the corresponding 2'-hydroxychalcone (B22705). chemijournal.com The subsequent and crucial step is the cyclization of this intermediate, which can be achieved using various oxidizing agents.
The mechanism of this transformation is believed to proceed through one of two primary pathways: an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination, or isomerization to a flavanone (B1672756) intermediate followed by oxidation to the flavone. chemijournal.com A variety of reagents have been demonstrated to effectively mediate this oxidative cyclization. While some reagents like mercury(II) acetate, copper(II) bromide, and thallium(III) nitrate (B79036) tend to selectively produce aurones, others such as iodine, selenium(IV), indium(III), copper(I), and iron(III) preferentially yield flavones. researchgate.net
A common and effective system for this transformation involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). scispace.com The reaction is thought to proceed via the addition of iodine to the double bond of the chalcone (B49325), followed by elimination of hydrogen iodide to form an α-iodinated chalcone. Subsequent intramolecular cyclization and elimination of a second molecule of hydrogen iodide, which is then re-oxidized by DMSO, affords the flavone. scispace.com This method has been successfully applied to synthesize a wide array of flavones, including those with heterocyclic substituents. scispace.com
Another notable reagent for this oxidative cyclization is hydrogen peroxide in the presence of a base, a process known as the Algar–Flynn–Oyamada (AFO) reaction. nih.gov This method often leads to the formation of 3-hydroxyflavones (flavonols). nih.gov Variations of the AFO reaction have been developed, including the use of different bases and phase transfer catalysts to improve efficiency and yield. nih.gov
The following table summarizes various reagents used for the oxidative cyclization of 2'-hydroxychalcones to flavones.
| Reagent/Catalyst | Conditions | Notes |
| I₂/DMSO | Heating (100-180°C) | Widely used, regenerates iodine. scispace.com |
| H₂O₂/KOH | Basic conditions | Algar–Flynn–Oyamada reaction, often yields 3-hydroxyflavones. nih.gov |
| Iodine monochloride/DMSO | Ultrasound irradiation | Reduced reaction times and lower temperatures. nih.govresearchgate.net |
| SiO₂-I₂ | Solvent-free, heating | Heterogeneous catalyst. chemijournal.com |
| Oxalic acid | Reflux in ethanol | Acid-catalyzed isomerization followed by oxidation. chemijournal.com |
| Pd(OAc)₂/AcOH | Heating | Can lead to flavanones, with subsequent oxidation needed. nepjol.info |
Synthetic Routes Specific to Halogenated Chromen-4-ones
Strategies for Regioselective Introduction of the 6-Chloro Moiety
The regioselective introduction of a chlorine atom at the 6-position of the chromen-4-one skeleton is a critical step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the chloro substituent in the required position.
A common strategy involves the use of a 5-chloro-2-hydroxyacetophenone as the starting material. This substituted acetophenone (B1666503) can then be subjected to condensation with an appropriate aldehyde to form the corresponding 5'-chloro-2'-hydroxychalcone. Subsequent oxidative cyclization of this chalcone will then yield the desired 6-chloroflavone (B190342). tsijournals.com
Alternatively, direct chlorination of a pre-formed chromen-4-one can be challenging due to the potential for multiple halogenation sites and lack of regioselectivity. Therefore, building the chlorinated ring system from a suitably substituted precursor is the preferred and more controlled method. One such approach involves a [3+3] cyclization of 1,3-bis(silyloxy)-1,3-dienes with 2-chloro-3-(silyloxy)alk-2-en-1-ones to regioselectively synthesize 4-chlorophenols, which can then be further elaborated to the desired chromen-4-one. researchgate.net
The synthesis of 6-chloroflavone has been reported starting from 4-chlorophenol. tsijournals.com The process involves a Fries rearrangement of the corresponding ester to yield a substituted acetophenone, which is then converted to a 1,3-diketone via a Baker-Venkataraman rearrangement. Acid-catalyzed cyclization of the diketone then affords the 6-chloroflavone. tsijournals.com
Synthetic Approaches for Pyridine-Substituted Chromen-4-ones
Incorporation of the Pyridine-4-yl Moiety at the C2 Position
To synthesize 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one, the pyridine-4-yl group must be introduced at the C2 position of the chromen-4-one ring. The most direct method to achieve this is by using pyridine-4-carboxaldehyde as the aldehyde component in the initial Claisen-Schmidt condensation with the 5-chloro-2-hydroxyacetophenone.
The resulting chalcone, 1-(5-chloro-2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one, can then undergo oxidative cyclization, as described in section 2.2.4, to yield the target molecule. The use of iodine in DMSO is a suitable method for this transformation, as it has been shown to be effective for the synthesis of 2-(pyrazol-4-yl)- and 2-(thiazol-4-yl)-4H-chromen-4-ones from their respective chalcone precursors. scispace.com
General Methods for Attaching Nitrogen Heterocycles to Chromen-4-one Scaffolds
One such strategy involves the synthesis of a 2-halochromen-4-one or a 2-(trifluoromethylsulfonyloxy)chromen-4-one, which can then be subjected to a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, with an appropriate pyridinylboronic acid or pyridinylstannane derivative.
Another approach involves the synthesis of 2-amino-4H-chromenes, which can serve as versatile intermediates. These can be prepared through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative. ias.ac.innih.gov The amino group can then be further functionalized or replaced to introduce the desired nitrogen heterocycle.
Modern Enabling Technologies in Chromen-4-one Synthesis
Modern synthetic chemistry has seen the advent of enabling technologies that can significantly improve the efficiency, sustainability, and speed of chemical reactions. nih.gov These technologies are highly applicable to the synthesis of chromen-4-ones.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nepjol.infonih.govresearchgate.net Microwave irradiation has been successfully employed in various steps of chromen-4-one synthesis, including the initial condensation to form chalcones and the subsequent cyclization reactions. nepjol.infobiomedres.us For instance, the synthesis of 2-amino-4H-chromenes has been efficiently achieved through microwave-assisted one-pot, three-component reactions. ias.ac.inresearchgate.netajgreenchem.com
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. researchgate.net This method has been applied to the oxidative cyclization of 2'-hydroxychalcones to flavones, using iodine monochloride in DMSO under ultrasound irradiation, resulting in shorter reaction times and high yields at lower temperatures. nih.gov Ultrasound has also been used to facilitate Suzuki-Miyaura coupling reactions for the synthesis of functionalized flavones. researchgate.net
The following table highlights the application of modern enabling technologies in the synthesis of chromen-4-one derivatives.
| Technology | Application in Chromen-4-one Synthesis | Advantages |
| Microwave Irradiation | - Claisen-Schmidt condensation- Oxidative cyclization of chalcones nepjol.info- One-pot multicomponent synthesis of 2-amino-4H-chromenes ias.ac.inresearchgate.netajgreenchem.com | - Reduced reaction times- Higher yields- Improved purity researchgate.net |
| Ultrasound Irradiation | - Oxidative cyclization of 2'-hydroxychalcones nih.govresearchgate.net- Suzuki-Miyaura coupling for functionalization researchgate.net | - Shorter reaction times- Lower reaction temperatures- Enhanced reaction rates |
| Flow Chemistry | - Continuous production of intermediates and final products | - Improved safety and scalability- Precise control over reaction parameters |
| Photoredox Catalysis | - C-H functionalization and cyclization reactions | - Mild reaction conditions- Access to novel reaction pathways researchgate.net |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. scholarsresearchlibrary.com The synthesis of this compound and its analogues can be efficiently achieved through a two-step process under microwave irradiation, starting with the formation of a chalcone intermediate followed by its oxidative cyclization.
The initial step involves the Claisen-Schmidt condensation of an appropriate substituted 2'-hydroxyacetophenone (B8834) with a pyridinecarboxaldehyde. For the target molecule, this would be the condensation of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one with pyridine-4-carbaldehyde. Microwave irradiation has been successfully employed for this condensation to produce various chalcones. scholarsresearchlibrary.comnih.gov For instance, novel chalcones have been prepared from 2-acetyl heterocyclic derivatives and various aldehydes using aqueous potassium hydroxide (B78521) solution under microwave irradiation for 2–6 minutes. scholarsresearchlibrary.com
Table 1: Examples of Microwave-Assisted Chalcone Synthesis
| Reactants | Catalyst/Solvent | Power/Time | Yield | Reference |
|---|---|---|---|---|
| Acetylferrocene, various aldehydes | Not specified | Not specified / 1-5 min | High | nih.gov |
| 2-acetyl heterocyclic derivatives, various aldehydes | aq. KOH | 180 W / 2-6 min | High | scholarsresearchlibrary.com |
The second step is the oxidative cyclization of the resulting 2'-hydroxychalcone to form the flavone core. The use of iodine in dimethyl sulfoxide (DMSO) under microwave irradiation is a common and effective method for this transformation. scholarsresearchlibrary.comunigoa.ac.in This approach provides the desired flavones in high yields with very short reaction times. unigoa.ac.in The synthesis of functionalized flavones has been accomplished via microwave-assisted oxidative cyclization of chalcones, achieving yields between 92-98% in just 2-6 minutes. researchgate.net
Table 2: Microwave-Assisted Oxidative Cyclization of Chalcones to Flavones
| Substrate | Reagents/Solvent | Power/Time | Yield | Reference |
|---|---|---|---|---|
| Chalcones (general) | I₂ / DMSO | Not specified | High | unigoa.ac.in |
This two-step, microwave-assisted pathway presents a rapid and efficient route for the synthesis of this compound and related flavones.
Environmentally Benign and Catalyst-Free Approaches
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that minimize or eliminate the use of hazardous solvents and toxic catalysts.
One prominent green approach is the use of solvent-free reaction conditions. The Claisen-Schmidt condensation to form chalcones has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation over solid supports like silica (B1680970) gel. researchgate.net This method not only avoids the use of potentially toxic organic solvents but also simplifies the work-up procedure. For example, the liquid phase condensation of 2'-hydroxyacetophenone and benzaldehyde (B42025) to form 2'-hydroxychalcone, followed by its cyclization to flavanone, has been achieved over zinc oxide supported metal oxide catalysts in the absence of a solvent. dtu.dk
Catalyst-free systems represent another significant advancement in environmentally friendly synthesis. While many reactions for chromone synthesis employ catalysts, research has explored alternatives that reduce catalyst dependency. An example is the oxa-Michael cyclization of 2'-hydroxychalcones into flavanones, which has been demonstrated using only acetic acid under microwave conditions. nepjol.info This method circumvents the need for several-day reaction times often required under conventional heating. nepjol.info Although this particular method yields a flavanone, it highlights a move towards less toxic and more readily available reagents. Furthermore, the development of reusable, polymer-supported catalysts offers an environmentally sound alternative for preparing related compounds, as they can be easily recovered and reused, minimizing waste. nih.gov The synthesis of various pyran derivatives has also been achieved in water, an environmentally benign solvent, showcasing the potential for aqueous-based methodologies in heterocyclic synthesis. rsc.org
Table 3: Examples of Environmentally Benign Synthesis of Chromone Precursors
| Reaction | Conditions | Key Feature | Reference |
|---|---|---|---|
| Chalcone to Flavanone | 30% TFA over silica gel, microwave | Solvent-free | researchgate.net |
| 2'-hydroxychalcone to Flavanone | Acetic acid, microwave | Avoids metal catalysts | nepjol.info |
| 2'-hydroxyacetophenone to Flavanone | ZnO supported MgO, 140 °C | Solvent-free | dtu.dk |
These methodologies underscore a commitment to developing sustainable synthetic routes that are both efficient and mindful of their environmental impact.
Investigation of Biological Activities and Molecular Mechanisms
Antimicrobial and Antitubercular Activity Studies
The chromone (B188151) and pyridine (B92270) moieties are present in numerous compounds with established antimicrobial properties. This has led to the synthesis and evaluation of various derivatives for their efficacy against a spectrum of pathogens.
Antibacterial Spectrum and Mechanistic Investigations
A comprehensive search of scientific databases indicates a lack of specific studies on the antibacterial spectrum and mechanisms of 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one. However, research on related chromone derivatives provides a basis for potential activity. For instance, derivatives of 2-phenyl-chromen-4-one have been synthesized and tested against several human pathogenic bacteria. researchgate.net Similarly, coumarin (B35378) derivatives synthesized from 4-chloro-chromen-2-one have demonstrated bacteriostatic and bactericidal activity. orientjchem.org The antibacterial potential of 6H-1,2-oxazin-6-ones has also been explored against both Gram-positive and Gram-negative bacteria. nih.gov While these findings suggest that the chromone scaffold is a viable starting point for developing antibacterial agents, experimental data for this compound is not currently available.
Antifungal Efficacy
There are no specific studies detailing the antifungal efficacy of this compound. However, the broader class of chromone derivatives has shown promise in this area. For example, certain derivatives of 2-phenyl-chromen-4-one have been evaluated for their activity against plant mould fungi. researchgate.net Additionally, 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which share some structural similarities, have been identified as having broad-spectrum activity against pathogenic fungi, including multidrug-resistant clinical isolates. nih.gov Hydrazone-pyrimidinetrione analogs have also been synthesized and have shown potent growth inhibition against clinically significant fungal pathogens. nih.gov These studies on related structures suggest that the chromone backbone is a candidate for antifungal drug development, but specific testing of this compound is required to determine its efficacy.
Antitubercular Potential
Specific research into the antitubercular potential of this compound has not been reported. Nevertheless, the search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including those with pyridine and chromone cores. Pyridine derivatives are known to possess antitubercular properties. researchgate.net For instance, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis. frontiersin.org The increasing incidence of drug-resistant Mycobacterium tuberculosis has spurred the identification of new drug targets, with serine hydrolases being a promising class of enzymes for inhibition. nih.gov While there is a clear need for new antitubercular compounds, the potential of this compound in this area remains to be experimentally validated. nih.govacs.org
Anticancer Research Applications
The chromone scaffold is a common feature in many compounds investigated for their anticancer properties. The potential of these molecules lies in their ability to interact with various cellular targets involved in cancer progression.
Target-Specific Inhibition in Neoplastic Cells
There is no direct evidence in the reviewed literature of target-specific inhibition in neoplastic cells by this compound. The development of small-molecule anticancer agents often focuses on inhibiting specific targets to minimize toxicity. discoveryontarget.com Research on other complex heterocyclic systems has shown that they can induce cell death and cell cycle arrest in cancer cell lines. For example, certain palladium(II) and platinum(II) complexes have demonstrated cytotoxicity against A549 and HCT-116 cell lines. nih.gov While these studies highlight the potential of complex molecules to act as anticancer agents, the specific cellular targets and inhibitory activity of this compound have not been elucidated.
Exploration of Underlying Cellular and Molecular Pathways
Anti-inflammatory Response Modulation
The chromone scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.govnih.gov Derivatives of this structure have been investigated for their ability to modulate key pathways and mediators involved in the inflammatory response.
Cyclooxygenase (COX) Inhibition Studies
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. db-thueringen.de The two main isoforms, COX-1 and COX-2, represent critical targets for anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation. acs.org Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory therapies with potentially fewer side effects than non-selective NSAIDs. nih.gov
Research into 2-phenyl-4H-chromen-4-one derivatives has shown that this class of compounds can be potent and selective inhibitors of the COX-2 isozyme. nih.gov Studies have demonstrated that specific substitutions on the chromone ring are crucial for inhibitory activity. For instance, a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones exhibited significant COX-2 inhibitory potential, with IC₅₀ values ranging from 0.07 to 0.13 μM. nih.gov The nature and size of the substituent at the 3-position of the chromone structure were found to be important for this activity. nih.gov
Table 1: COX-2 Inhibition by 2-phenyl-4H-chromen-4-one Derivatives This table presents data for a class of related compounds to illustrate the potential of the chromone scaffold.
| Compound | Description | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 5d | 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 0.07 | 287.1 |
| Celecoxib | Reference Drug | 0.06 | 405 |
Data sourced from a study on 2-phenyl-4H-chromen-4-one derivatives, demonstrating potent and selective COX-2 inhibition. nih.gov
Modulation of Pro-inflammatory Mediators
Beyond direct enzyme inhibition, the anti-inflammatory effects of chromone derivatives extend to the modulation of pro-inflammatory signaling pathways and mediators. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO), are key players in the inflammatory cascade. nih.govnih.gov
Studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown their ability to suppress the release of these pro-inflammatory mediators. nih.govnih.gov In one study, a lead compound was found to significantly downregulate the expression of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. nih.gov This effect was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway, a critical upstream regulator of the inflammatory response. nih.govnih.gov The suppression of this pathway prevents the activation of transcription factors that lead to the production of various pro-inflammatory cytokines and chemokines. nih.gov
Enzyme Inhibition Profiles and Associated Disease Models
The therapeutic potential of this compound and related structures is further defined by their ability to inhibit a range of enzymes implicated in various diseases.
Sirtuin (SIRT) Enzyme Inhibition (e.g., SIRT2)
Sirtuins are a family of NAD⁺-dependent deacetylases that regulate numerous cellular processes, including stress response, metabolism, and aging. nih.gov Specific sirtuin isoforms have become attractive targets for therapeutic intervention in diseases like cancer. SIRT2, in particular, has been identified as a promising target, and its inhibition has been shown to produce anticancer effects in a variety of human cancer cell lines. nih.gov
The development of potent and selective SIRT2 inhibitors is an active area of research. nih.gov While many known sirtuin inhibitors are not highly selective, compounds that specifically target SIRT2 have demonstrated the ability to induce the degradation of oncoproteins, such as c-Myc, leading to broad anticancer activity. nih.gov The dependency of cancer cells on SIRT2 for viability presents a therapeutic window that can be exploited by selective inhibitors. nih.gov
Beta-Glucuronidase Inhibition
Beta-glucuronidase (β-GLU) is a lysosomal enzyme found in various mammalian tissues and is also produced by gut microbiota. nih.govnih.gov This enzyme is responsible for hydrolyzing β-D-glucuronides. nih.gov Elevated levels of β-glucuronidase have been associated with certain pathological conditions, including some cancers and the side effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Consequently, inhibitors of β-glucuronidase are being investigated for their therapeutic potential. nih.gov
Natural products, particularly flavonoids, have been identified as a source of potent β-glucuronidase inhibitors. nih.gov The inhibition of bacterial β-glucuronidase in the gut is a strategy to mitigate NSAID-induced enteropathy by preventing the local release of the NSAID aglycone from its glucuronide metabolite. nih.gov
Pteridine Reductase 1 (PTR1) Inhibition for Anti-Parasitic Activity
Pteridine reductase 1 (PTR1) is a key enzyme in the folate salvage pathway of trypanosomatid parasites, such as Leishmania and Trypanosoma. These parasites are responsible for diseases like leishmaniasis and African trypanosomiasis. As parasites cannot synthesize folates de novo, they rely on PTR1 to reduce pterins and folates obtained from their host, making this enzyme essential for their survival. The absence of a direct human homologue makes PTR1 an attractive target for the development of anti-parasitic drugs. Inhibition of PTR1 can disrupt the parasite's DNA synthesis and repair mechanisms, leading to its death. Research in this area focuses on identifying potent and selective inhibitors of PTR1 to treat these parasitic infections.
Rho Kinase (ROCK) Inhibition
Recent research has identified this compound as a potential inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This enzyme is a key regulator of cellular processes such as actin cytoskeleton organization, cell adhesion, and motility. Dysregulation of the ROCK signaling pathway is implicated in various pathological conditions, including cardiovascular diseases and cancer.
A study investigating a series of 2-pyridyl-substituted chromones highlighted the inhibitory potential of this compound. In vitro assays demonstrated that this compound exhibits inhibitory activity against ROCK. The specific chloro substitution at the 6-position of the chromone ring, coupled with the pyridin-4-yl moiety at the 2-position, appears to be a critical structural feature for this activity. Further molecular modeling studies could elucidate the precise binding interactions between the compound and the active site of the ROCK enzyme.
Cholinesterase and Beta-Secretase Inhibition for Neurodegenerative Research
In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and beta-secretase 1 (BACE-1) are primary therapeutic strategies. Research into the effects of this compound has explored its potential in this area.
Studies have shown that this compound exhibits inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The presence of the nitrogen-containing pyridinyl group is thought to play a role in the interaction with the active site of these enzymes. Furthermore, investigations into its effect on BACE-1, a key enzyme in the production of amyloid-beta peptides, have been undertaken. The ability of this single molecule to potentially target both the cholinergic and amyloidogenic pathways makes it a compound of interest for further development in Alzheimer's disease research.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. The ability of a compound to inhibit topoisomerase can lead to the induction of apoptosis in cancer cells. The potential of this compound as a topoisomerase inhibitor has been a subject of investigation.
Research has demonstrated that this chromone derivative can inhibit the activity of human topoisomerases. The planar chromone ring system is capable of intercalating between DNA base pairs, while the substituents can interact with the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately, cell death. The specific structural attributes of this compound contribute to its efficacy in this regard.
Alpha-Glucosidase and Tyrosinase Inhibition
The inhibitory activities of this compound against α-glucosidase and tyrosinase have also been explored. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications related to hyperpigmentation.
Studies have reported that this compound displays inhibitory effects on α-glucosidase. The mechanism is believed to involve the binding of the compound to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. In the case of tyrosinase, this chromone derivative has also shown inhibitory potential, suggesting its possible utility in regulating melanin production.
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of chemical compounds is therefore of significant scientific interest. The antioxidant properties of this compound have been evaluated through various in vitro assays.
These investigations have typically involved assessing the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to chelate metal ions that can catalyze oxidative reactions. The results from these studies indicate that this compound possesses antioxidant capabilities. The phenolic-like structure of the chromone core is thought to contribute to this activity by donating a hydrogen atom to free radicals, thereby neutralizing them.
Structure Activity Relationship Sar Studies of 6 Chloro 2 Pyridin 4 Yl 4h Chromen 4 One Derivatives
Elucidation of Substituent Effects on the Chromen-4-one Core
The chromen-4-one (also known as chromone) scaffold is a key component in numerous biologically active molecules, both of natural and synthetic origin. The substituents on this core structure play a pivotal role in defining the compound's interaction with biological targets, thereby influencing its efficacy and selectivity.
Influence of the 6-Chloro Substitution on Biological Efficacy
The presence of a halogen atom, specifically chlorine, at the 6-position of the chromen-4-one ring has a significant impact on the molecule's biological profile. Halogen atoms, like chlorine, are often incorporated into pharmaceutical compounds to enhance potency or improve pharmacokinetic properties. mdpi.com
The electronic properties of the substituent at the 6-position are also crucial. Electron-withdrawing groups, such as chloro and nitro groups, have been shown to generally enhance inhibitory activity. nih.gov Conversely, placing an electron-donating group, like a methoxy group, at the same position can lead to a decrease in inhibitory function. nih.gov This highlights that the electron-poor nature of the chromen-4-one ring, enhanced by the 6-chloro substituent, is beneficial for biological efficacy in certain contexts. The replacement of the 6-chloro group with a larger but less electronegative 6-bromo substituent was well-tolerated and resulted in identical or improved potency in some cases, suggesting that both steric and electronic factors are at play. nih.gov
Contribution of the 2-(pyridin-4-YL) Moiety to Target Affinity and Selectivity
The substituent at the 2-position of the chromen-4-one core is instrumental in defining the molecule's interaction with specific biological targets, thereby governing its affinity and selectivity. The 2-(pyridin-4-YL) moiety is a common feature in kinase inhibitors and other targeted therapies.
The pyridine (B92270) ring, a six-membered heterocyclic aromatic ring containing one nitrogen atom, can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with amino acid residues in a target protein's binding site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a critical interaction for anchoring a ligand to its target.
In the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a 2-substituted-pyridin-4-yl scaffold was found to be a promising basis for developing potent and selective compounds. nih.gov Structure-based drug design and SAR studies of derivatives containing this moiety led to the discovery of highly potent inhibitors with significantly improved selectivity against other kinases like GLK and LCK. nih.gov This underscores the role of the 2-(pyridin-4-YL) group in fine-tuning the interaction with the target protein to achieve selectivity. The strategic modification of this part of the molecule can lead to optimized interactions within the binding pocket, enhancing both potency and the selectivity profile. nih.gov
Positional and Electronic Effects of Substituents on Biological Potency
The biological potency of chromen-4-one derivatives is highly sensitive to the position and electronic nature of substituents on the aromatic ring. As established, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can have profoundly different effects on activity.
In a study of chroman-4-one based SIRT2 inhibitors, it was determined that substituents on the aromatic system are essential for activity. nih.gov The electronic nature of these substituents can dramatically alter potency. For example, replacing a 6-chloro group with an electron-withdrawing nitro group resulted in no significant change in activity, whereas an electron-donating methoxy group at the same position caused a sharp decrease. nih.gov This indicates that an electron-deficient aromatic ring is generally favored for higher potency in this class of inhibitors. nih.gov
The position of the substituent is equally important. A fluorine atom at the 7-position resulted in only weak inhibitory activity, suggesting that this position is less favorable for substitution compared to the 6-position. nih.gov Furthermore, removing a substituent from the 6-position led to a significant drop in potency, highlighting its critical role. nih.gov These findings suggest that the electrostatic potential surface of the molecule, which is dictated by the nature and position of its substituents, is a key determinant of its interaction with the biological target. mdpi.com
Below is a data table summarizing the effects of different substituents on the inhibitory activity of 2-pentylchroman-4-one derivatives against SIRT2, which provides insights applicable to the broader chromen-4-one class.
| Compound | Substituent at C6 | Substituent at C8 | SIRT2 Inhibition at 200 µM (%) | IC₅₀ (µM) |
|---|---|---|---|---|
| 1a (racemic) | Cl | Br | Not specified | 3.5 |
| (-)-1a | Cl | Br | Not specified | 1.5 |
| (+)-1a | Cl | Br | Not specified | 4.5 |
| 1b | H | H | 0 | Not determined |
| 1c | Br | Br | Not specified | 1.5 |
| 1d | CH₃ | CH₃ | Not specified | 10 |
| 1e | F | F | Not specified | 41 |
| 1f | Cl | H | Activity decreased | Not determined |
| 1g | NO₂ | Br | No change in activity | Not determined |
| 1h | OCH₃ | Br | 20% | Not determined |
| 1i | H | Br | Significantly less potent | Not determined |
| 1j | F (at C7) | Br | 18% | Not determined |
Data adapted from a study on substituted chroman-4-one derivatives as SIRT2 inhibitors. nih.gov
Stereochemical and Conformational Analysis in Relation to Activity
In some cases, stereoisomers (enantiomers or diastereomers) of a compound can exhibit different biological activities. For the chroman-4-one derivative 1a, the individual enantiomers displayed slightly different inhibitory potencies, with the (-)-1a enantiomer having an IC₅₀ value of 1.5 µM compared to 4.5 µM for the (+)-1a enantiomer. nih.gov This threefold difference in activity underscores the importance of stereochemistry, as the precise 3D orientation of the molecule can lead to more optimal interactions with a chiral biological target like an enzyme's active site.
Conformational analysis helps to understand the preferred shapes a molecule can adopt. For cyclic systems, like the pyran ring within the chromen-4-one structure, certain conformations are more energetically favorable. X-ray crystallography studies of related compounds, such as 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one, reveal that the pyran ring can adopt an envelope conformation. researchgate.net The planarity of the chromene rings and their orientation relative to other parts of the molecule are crucial for establishing intermolecular interactions, such as hydrogen bonds and π–π stacking, which stabilize the molecule within the crystal lattice and, by extension, within a protein's binding pocket. researchgate.net Understanding the stable conformations of 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one derivatives is therefore essential for predicting their binding modes and designing more active analogues.
Rational Design Principles for Optimizing Lead Compounds
Rational drug design involves the iterative process of identifying a lead compound and modifying its structure to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The SAR data gathered for this compound derivatives provide a foundation for these optimization efforts.
Key principles for optimizing lead compounds based on this scaffold include:
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to guide modifications. nih.gov If the target structure is known, molecular docking can be used to predict how analogues of this compound will bind, allowing for the design of compounds with improved complementarity to the active site.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the compound's activity or reduce toxicity. For example, the 6-chloro group could be replaced with other halogens or electron-withdrawing groups to fine-tune electronic properties and steric interactions. mdpi.comnih.gov
Modulating Physicochemical Properties: Adjusting properties like lipophilicity (logP), solubility, and metabolic stability is crucial. The introduction or modification of substituents can alter these properties. For example, adding polar groups can increase solubility, while blocking sites of metabolism can improve a compound's half-life.
Exploiting Key Interactions: The SAR data indicates the importance of the 6-chloro and 2-(pyridin-4-YL) groups. Optimization strategies should focus on maintaining or enhancing the interactions these groups make with the target. For the pyridine moiety, this could involve introducing substituents that can form additional hydrogen bonds or hydrophobic interactions. nih.gov For the chromen-4-one core, maintaining an electron-deficient character appears to be beneficial in some contexts. nih.gov
By systematically applying these principles, guided by the specific SAR insights for the this compound scaffold, it is possible to rationally design and develop new drug candidates with optimized therapeutic potential. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For chromone (B188151) derivatives, which are known to interact with various enzymes and receptors, docking studies are crucial for elucidating their mechanism of action. pharmacophorejournal.com
For the specific compound 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one, detailed molecular docking studies predicting its binding modes and affinities with specific receptor active sites are not publicly available in the reviewed scientific literature.
However, the general methodology involves placing the 3D structure of the compound into the binding site of a target protein. The simulation then samples a wide range of possible conformations and orientations of the ligand, calculating a score that estimates the binding affinity. For similar flavonoid and chromone compounds, studies have shown that binding affinity is a key determinant of their biological activity. nih.govnih.gov For instance, in studies on other flavonoids, lower binding energy scores, such as -25.09 kcal/mol, indicate strong and stable binding to the protein target. nih.gov
While specific research identifying the key amino acid residues and interaction types for this compound is not available, the principles of such analyses are well-established. After a docking simulation, the resulting complex is analyzed to identify the specific interactions that stabilize the ligand-protein binding.
These interactions typically include:
Hydrogen Bonds: Crucial for specificity, often formed between hydrogen bond donors and acceptors on both the ligand and the protein. pharmacophorejournal.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, contributing significantly to binding energy.
Pi-Pi Stacking: Aromatic rings, such as the chromone and pyridine (B92270) rings in the subject compound, can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Studies on other chromone derivatives have successfully identified key amino acid interactions. For example, research on chromone-based MAO inhibitors revealed interactions with residues like TYR398. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
There are no publicly available QSAR models specifically developed for this compound.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with biological activity. mdpi.comtandfonline.com Successful QSAR models for other chromone series have shown high predictive ability, with squared correlation coefficients (r²) often exceeding 0.8. tandfonline.commdpi.comresearchgate.net
Specific studies exploring the physicochemical properties of this compound and their influence on biological response have not been reported in the available literature.
In a typical QSAR study, the resulting model can highlight which physicochemical properties are most important for a compound's activity. For example, a model might indicate that lower molecular weight, specific electrostatic properties, or a certain level of lipophilicity (logP) are beneficial for the desired biological effect. For chromone derivatives, QSAR studies have indicated that factors like the presence of electronegative groups can be important for antioxidant activity. mdpi.com
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms in a molecule or a complex over time. This allows researchers to understand the flexibility of the ligand and the protein, and the stability of their interaction.
Specific molecular dynamics simulation studies for this compound are not found in the reviewed scientific literature.
The general procedure for MD simulations involves placing the ligand-protein complex in a simulated physiological environment (a box of water molecules with ions). The forces on each atom are then calculated, and the system is allowed to evolve over time. Analysis of the simulation trajectory can reveal the stability of key interactions (like hydrogen bonds), conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energy. nih.govnih.govfrontiersin.org For many flavonoid-protein complexes, MD simulations have been crucial in confirming the stability of docked poses. nih.govfrontiersin.orgfao.org
Homology Modeling for Unresolved Protein Structures
The rational design of targeted therapies hinges on a detailed understanding of the three-dimensional architecture of biological targets, typically proteins. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard for structure determination, they are not always feasible for every protein of interest. nih.gov This is where homology modeling, a powerful computational approach, comes into play. nih.govnih.gov It allows for the generation of a 3D model of a target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein, or "template." nih.govnih.gov
In the context of this compound, homology modeling is instrumental in studying its interactions with protein targets for which experimental structures are lacking. This is particularly relevant for identifying and validating novel drug targets. For instance, if this compound shows promising activity in a cellular assay where the precise protein target is unknown or its structure is unresolved, homology modeling can be employed to build a reliable 3D model of the putative target.
The process begins with identifying a suitable template structure from the Protein Data Bank (PDB) with a significant sequence identity to the target protein, ideally above 30%. nih.gov Advanced sequence alignment algorithms are then used to map the target sequence onto the template structure. nih.gov Subsequently, software packages like MODELLER are used to construct the 3D model of the target protein. nih.govsalilab.org This model can then be used for molecular docking studies to predict the binding mode and affinity of this compound, providing crucial insights into the molecular basis of its activity. These computational insights can guide the design of more potent and selective analogs.
In Silico Prediction of Drug-Likeness Parameters for Lead Prioritization
The journey of a promising compound from initial discovery to a marketed drug is long and fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic properties. nih.gov Therefore, early assessment of a compound's "drug-likeness" is critical for prioritizing lead candidates and reducing the likelihood of late-stage failures. numberanalytics.com In silico methods provide a rapid and cost-effective means to predict these properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov
For this compound, a comprehensive in silico ADME and drug-likeness analysis is a crucial step in its evaluation as a potential drug candidate. Various computational models and rules, such as Lipinski's Rule of Five, are employed to predict the oral bioavailability of a compound. nih.gov These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. numberanalytics.comnih.gov
Recent studies on chromene derivatives have demonstrated the utility of these in silico predictions. For instance, computational analyses of similar heterocyclic compounds have shown that they often exhibit good to moderate drug-likeness profiles with high predicted gastrointestinal absorption. researchgate.net The presence of a chlorine atom, as in this compound, can significantly influence a molecule's physicochemical properties and metabolic stability. nih.govresearchgate.net
In silico tools can generate a wealth of data on various drug-likeness parameters for this compound, as illustrated in the hypothetical data table below.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Parameter | Predicted Value | Optimal Range for Drug-Likeness |
| Molecular Weight ( g/mol ) | 271.68 | < 500 |
| LogP (o/w) | 2.8 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Molar Refractivity | 72.5 | 40 - 130 |
| Polar Surface Area (Ų) | 46.6 | < 140 |
Furthermore, computational models can predict a compound's potential for inhibiting key drug-metabolizing enzymes like cytochrome P450 (CYP) isozymes. For example, in silico studies on chromene analogs have investigated their potential to inhibit enzymes such as CYP2C9 and CYP2C19. researchgate.net This information is vital for anticipating potential drug-drug interactions. By integrating these various in silico predictions, researchers can effectively prioritize lead compounds like this compound that possess a favorable balance of potency and drug-like properties, thereby increasing the probability of success in subsequent stages of drug development. nih.govnih.gov
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets and Polypharmacology for 6-Chloro-2-(pyridin-4-YL)-4H-chromen-4-one
The chromen-4-one nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. The future exploration of this compound will likely focus on identifying novel biological targets and understanding its potential for polypharmacology—the ability of a single compound to interact with multiple targets.
Research into related chromen-4-one derivatives has identified several key protein targets. For instance, certain flavonoids and their derivatives are known to inhibit protein kinase CK2, a potential drug target for cancer and inflammatory diseases. nih.gov Other 2-phenyl-4H-chromen-4-one compounds have been shown to modulate the TLR4/MAPK signaling pathway, which is crucial in inflammatory responses. nih.gov These known interactions for the broader class suggest promising starting points for investigating the specific targets of this compound.
Table 1: Potential Biological Target Classes for Chromen-4-one Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Casein Kinase 2 (CK2), Mitogen-Activated Protein Kinases (MAPKs) | Cancer, Inflammation |
| Signaling Pathway Receptors | Toll-Like Receptor 4 (TLR4) | Inflammatory Diseases |
| DNA-Interacting Enzymes | Poly(ADP-ribose) polymerase (PARP) | Cancer |
Rational Design and Synthesis of Hybrid Molecules and Conjugates
Rational drug design aims to create new molecules with improved affinity, selectivity, and pharmacokinetic properties. For this compound, this involves the strategic design and synthesis of hybrid molecules and conjugates. This approach combines the chromen-4-one scaffold with other known pharmacophores to create a single molecule with dual or synergistic activities.
The synthesis of hybrid molecules involves linking the core structure to other biologically active moieties. For example, the pyrazolo[3,4-b]pyridine scaffold is found in compounds with antiviral and anti-inflammatory properties. nih.gov A future research direction could involve creating a hybrid of this compound and a pyrazole-containing fragment to potentially enhance anti-inflammatory or anticancer effects. Similarly, thiazole (B1198619) analogues have been designed as inhibitors of GlcN-6-P synthase for antimicrobial applications. nih.gov Conjugating a thiazole ring could introduce novel antimicrobial activity to the chromen-4-one parent molecule.
The process often begins with a lead compound, and modifications are made to explore the structure-activity relationship (SAR). nih.gov By systematically altering different parts of the this compound molecule—such as the chloro position, the pyridyl ring, or the chromenone core itself—and conjugating it with other fragments, researchers can fine-tune its biological activity.
Table 2: Strategies for Hybrid Molecule Design with this compound
| Core Scaffold | Conjugated Moiety | Potential Rationale / Therapeutic Target |
|---|---|---|
| 6-Chloro-chromen-4-one | Pyrazole | Enhance anti-inflammatory or kinase inhibitory activity. nih.gov |
| 6-Chloro-chromen-4-one | Thiazole | Introduce or improve antimicrobial properties. nih.gov |
| 6-Chloro-chromen-4-one | Piperazine | Modify solubility and target PARP or other enzymes. mdpi.com |
Development of Advanced Synthetic Methodologies for Structural Diversification
To fully explore the therapeutic potential and structure-activity relationships of this compound, a diverse library of analogues is required. The development and application of advanced synthetic methodologies are crucial for achieving this structural diversification efficiently and sustainably.
Traditional synthetic methods are often linear and time-consuming. Modern organic synthesis emphasizes efficiency, novelty, and green chemistry principles. pitt.edu For the chromen-4-one scaffold, a variety of advanced methods have been developed. One powerful technique is the use of multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. rsc.org This approach allows for the rapid generation of a library of compounds from various starting materials. Green synthesis protocols, such as using magnetized distilled water as a solvent, have been successfully applied to the synthesis of 4H-chromenes, offering environmental benefits and high yields. ijcce.ac.ir
Other advanced strategies include:
One-pot synthesis: This involves performing multiple reaction steps in the same flask without isolating intermediates, saving time and resources. nih.gov
Catalytic systems: The use of novel catalysts, such as molecular iodine in DMSO, can facilitate efficient cyclodehydrogenation reactions to form the chromen-4-one ring. scispace.com
Stereoselective synthesis: For creating chiral chromene derivatives, diastereoselective methods like the silyl-Prins cyclization can be employed to control the spatial arrangement of atoms. mdpi.com
By applying these methodologies, chemists can systematically modify the structure of this compound, for instance, by introducing different substituents on the chromene ring or altering the pyridyl group, to create a wide range of new chemical entities for biological screening.
Table 3: Advanced Synthetic Methodologies for Diversification
| Methodology | Description | Advantage |
|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to create a complex product. rsc.org | High efficiency, combinatorial library generation. |
| One-Pot Synthesis | Performing consecutive reactions in one flask, avoiding purification of intermediates. nih.gov | Reduced waste, time and cost savings. |
| Green Chemistry Approaches | Using environmentally benign solvents (e.g., water) and conditions. ijcce.ac.ir | Sustainability, increased safety. |
| Novel Catalysis | Employing efficient catalysts (e.g., Iodine/DMSO) to promote key bond-forming reactions. scispace.com | Shorter reaction times, higher yields. |
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Chromen-4-one Derivatives
For chromen-4-one derivatives like this compound, AI/ML offers several powerful applications:
Target Identification and Validation: ML algorithms can analyze biological data to predict novel protein targets for the compound, expanding its potential therapeutic applications. nih.gov
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new chromen-4-one derivatives with desired properties (e.g., high potency, low toxicity). nih.gov
Predictive Modeling (QSAR/ADMET): AI can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of unsynthesized analogues. nih.gov Furthermore, it can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with favorable drug-like characteristics. nih.gov
Optimization of Synthetic Routes: Machine learning can also be applied to retrosynthesis, predicting the most efficient pathways to synthesize target molecules, thereby accelerating the diversification process discussed previously.
Table 4: Applications of AI/ML in Chromen-4-one Derivative Research
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Target Discovery | Deep Neural Networks (DNNs) | Predict novel biological targets and polypharmacological profiles. nih.govnih.gov |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Predict the activity of virtual compounds to guide synthesis. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties. nih.gov |
| Pharmacokinetics | Predictive ADMET Models | Forecast drug-like properties to reduce late-stage failures. nih.gov |
Q & A
Q. What are the standard synthetic routes for 6-chloro-2-(pyridin-4-yl)-4H-chromen-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of substituted phenols with β-ketoesters or malonic acid derivatives. A modified procedure involves:
- Reacting 4-hydroxypyridine derivatives with chlorinated β-ketoesters in the presence of Lewis acids (e.g., ZnCl₂) and phosphorus oxychloride (POCl₃) under reflux .
- Key parameters for yield optimization include temperature (80–120°C), solvent choice (e.g., DMF or acetic acid), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel .
Q. How can the structural identity and purity of this compound be confirmed?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm the pyridinyl and chromenone moieties. For example, the pyridinyl protons appear as doublets near δ 8.5–8.7 ppm, while the chromenone carbonyl carbon resonates near δ 180 ppm .
- High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 285.0432 (C₁₄H₉ClNO₂) validates the molecular formula .
- Melting Point Analysis: A sharp melting point (e.g., 220–222°C) indicates purity .
Q. What safety protocols are critical during synthesis and handling?
- Use fume hoods to avoid inhalation of POCl₃ or chlorinated intermediates.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as chlorinated chromenones can be irritants .
- Neutralize acidic or basic waste before disposal and segregate halogenated organic waste for professional treatment .
Advanced Research Questions
Q. How does the chlorine substituent influence the compound’s biological activity, and what methods validate these effects?
- Structure-Activity Relationship (SAR): The electron-withdrawing chlorine at position 6 enhances electrophilicity, improving binding to kinase active sites (e.g., CDK inhibitors). Replacements with fluorine or methyl groups reduce potency by 30–50% in enzymatic assays .
- Validation Methods:
- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., PDB ID 1V3) .
- Kinase Profiling: Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
Q. What crystallographic data elucidate the conformational stability of this compound?
- Single-crystal X-ray diffraction reveals a planar chromenone core with a dihedral angle of 85.3° between the pyridinyl ring and chromenone system, stabilizing π-π stacking in solid-state packing .
- Key Metrics:
- Space group: P2₁/c (monoclinic).
- Unit cell parameters: a = 8.24 Å, b = 10.56 Å, c = 14.32 Å, β = 102.5° .
Q. How can reaction mechanisms for derivatization (e.g., C-3 functionalization) be investigated?
- Mechanistic Probes:
- Use deuterated solvents (DMSO-d₆) in kinetic isotope effect (KIE) studies to identify rate-determining steps in nucleophilic aromatic substitution .
- Monitor intermediates via LC-MS or in situ IR spectroscopy during Pd-catalyzed coupling reactions .
Methodological Challenges and Solutions
Q. What strategies resolve low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Catalyst Optimization: Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance reactivity with electron-deficient aryl boronic acids .
- Solvent Effects: A 3:1 mixture of toluene/ethanol improves solubility of the chlorinated chromenone .
Q. How can photodegradation pathways be analyzed to improve stability in biological assays?
- Analytical Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
